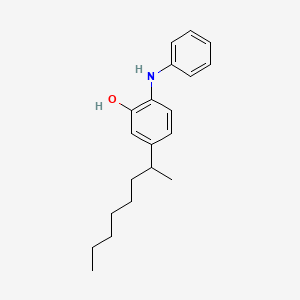
2-Anilino-5-(octan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Anilino-5-(octan-2-yl)phenol is a chemical compound with a unique structure that combines an aniline group, a phenol group, and an octyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-5-(octan-2-yl)phenol typically involves the following steps:
Nitration and Reduction: The starting material, a suitable aromatic compound, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an aniline group.
Alkylation: The aniline derivative is then alkylated with an appropriate alkyl halide, such as 2-bromooctane, to introduce the octyl side chain.
Phenol Formation: Finally, the compound undergoes a reaction to introduce the phenol group, often through nucleophilic aromatic substitution or other suitable methods
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by continuous flow alkylation and phenol formation reactions. These methods ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Anilino-5-(octan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions often involve Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Anilino-5-(octan-2-yl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Anilino-5-(octan-2-yl)phenol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Molecular Pathways: It may interfere with signaling pathways by binding to receptors or other key proteins involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Anilino-4-(thiazol-5-yl)-pyrimidines: Known for their enzyme inhibition properties.
5-Substituted-2-N-aryl-1,3-oxazole derivatives: Used in medicinal chemistry for their biological activities.
Substituted-arylideneamino-5-(5-chlorobenzofuran-2-yl)-1,2,4-triazole-3-thiols: Known for their antimicrobial properties.
Uniqueness
2-Anilino-5-(octan-2-yl)phenol is unique due to its specific combination of aniline, phenol, and octyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
877433-28-8 |
|---|---|
Molekularformel |
C20H27NO |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
2-anilino-5-octan-2-ylphenol |
InChI |
InChI=1S/C20H27NO/c1-3-4-5-7-10-16(2)17-13-14-19(20(22)15-17)21-18-11-8-6-9-12-18/h6,8-9,11-16,21-22H,3-5,7,10H2,1-2H3 |
InChI-Schlüssel |
VLYZQHGKVREXAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)C1=CC(=C(C=C1)NC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


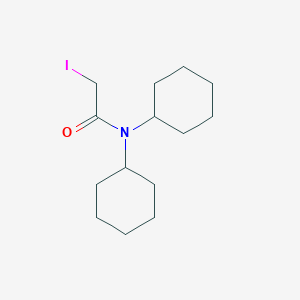
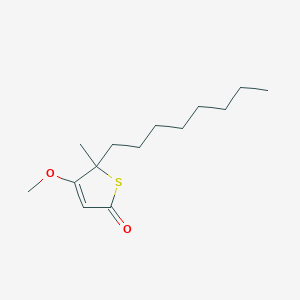
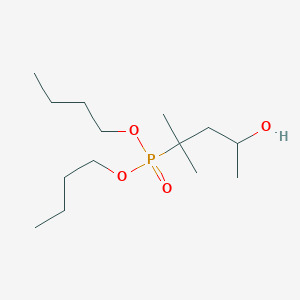
![1-[2,4-Dimethoxy-5-(phenylselanyl)phenyl]ethan-1-one](/img/structure/B12604821.png)
![4-{[5-(2,7-Diazaspiro[4.4]nonan-2-yl)pyridin-3-yl]oxy}phenol](/img/structure/B12604822.png)
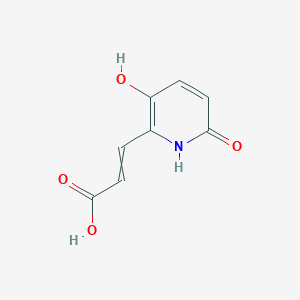
![2-Butenoic acid, 4-[[2-(4-methoxyphenyl)ethyl]amino]-4-oxo-, (2Z)-](/img/structure/B12604830.png)
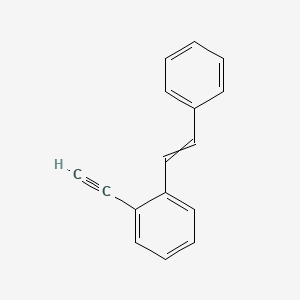
![2-[1-(Chloromethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12604844.png)
![(4E)-N-(Butan-2-yl)-4-[(butan-2-yl)imino]pent-2-en-2-amine](/img/structure/B12604853.png)
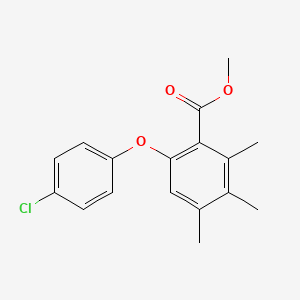
![6-(3,4-Dichlorophenyl)tetrazolo[1,5-b]pyridazine](/img/structure/B12604875.png)
![2-{[(S)-4-Methylbenzene-1-sulfinyl]methyl}-1,3-benzoxazole](/img/structure/B12604880.png)

